2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide
Description
Properties
CAS No. |
303059-60-1 |
|---|---|
Molecular Formula |
C14H13N5O4S3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[(2,7-disulfamoylfluoren-9-ylidene)amino]thiourea |
InChI |
InChI=1S/C14H13N5O4S3/c15-14(24)19-18-13-11-5-7(25(16,20)21)1-3-9(11)10-4-2-8(6-12(10)13)26(17,22)23/h1-6H,(H3,15,19,24)(H2,16,20,21)(H2,17,22,23) |
InChI Key |
ASAAIOIQCAEUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NNC(=S)N)C3=C2C=CC(=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Halogenation of Fluorenone
Fluorenone is first halogenated using bromine in acetic acid under reflux to yield 2,7-dibromofluorenone. This step ensures regioselective bromination at the para positions relative to the ketone group.
Reaction Conditions
-
Reactants : Fluorenone (1 eq), Br₂ (2.2 eq)
-
Solvent : Glacial acetic acid
-
Temperature : 110°C (reflux)
-
Time : 12 hours
-
Yield : 85–90%
Nucleophilic Substitution with Sulfamoyl Chloride
The bromine atoms are replaced with sulfamoyl groups via nucleophilic aromatic substitution.
Procedure
2,7-Dibromofluorenone (1 eq) is reacted with sulfamoyl chloride (4 eq) in anhydrous dimethylformamide (DMF) at 120°C for 24 hours under nitrogen. The reaction is quenched with ice water, and the product is extracted with dichloromethane.
Key Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | None |
| Temperature | 120°C |
| Yield | 72% |
| Purity (HPLC) | 98.5% |
Formation of the Hydrazinecarbothioamide Moiety
The ketone group of 2,7-disulfamoylfluorenone is condensed with thiosemicarbazide to form the hydrazinecarbothioamide derivative.
Condensation Reaction
A Schiff base-like reaction is employed, leveraging the nucleophilicity of thiosemicarbazide’s amino group.
Reaction Conditions
-
Reactants : 2,7-Disulfamoylfluorenone (1 eq), thiosemicarbazide (1.2 eq)
-
Solvent : Ethanol/water (3:1 v/v)
-
Acid Catalyst : Concentrated HCl (2 drops)
-
Temperature : 80°C
Mechanistic Insight
The reaction proceeds via initial protonation of the ketone, followed by nucleophilic attack by the primary amine of thiosemicarbazide. Dehydration yields the hydrazone linkage, stabilized by conjugation with the fluorenylidene system.
Yield and Characterization
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while maintaining yield.
Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require higher temperatures. Ethanol/water mixtures balance solubility and environmental considerations.
Purification and Analytical Validation
Column Chromatography
Silica gel chromatography (hexane/ethyl acetate, 7:3) removes unreacted starting materials and byproducts.
Chemical Reactions Analysis
Types of Reactions
2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or thiols.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of hydrazinecarbothioamide, including 2-(2,7-disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide, exhibit notable anticancer properties. For instance:
- In Vitro Studies : The compound showed significant cytotoxicity against various human tumor cell lines, with mean GI50 values indicating effective growth inhibition .
- Mechanism of Action : It is postulated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Testing Against Bacteria : Studies indicated effectiveness against multidrug-resistant strains of bacteria, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent .
- Fungal Activity : The compound showed activity against certain fungal strains, suggesting a broad spectrum of antimicrobial efficacy .
Antioxidant Activity
Research has highlighted the antioxidant capabilities of this compound:
- Radical Scavenging : The compound exhibits significant radical scavenging activity, which is crucial for protecting cells from oxidative stress . This property is beneficial in preventing diseases associated with oxidative damage.
Polymer Chemistry
The unique structural characteristics of 2-(2,7-disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide make it suitable for use in polymer synthesis:
- Polymeric Composites : It can be utilized to create novel polymeric materials with enhanced thermal stability and mechanical properties due to its strong intermolecular interactions .
- Coatings and Films : The incorporation of this compound into coatings may enhance their protective qualities against environmental degradation.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Fluorene Backbone
Table 1: Structural and Functional Group Comparisons
Key Observations :
Crystallographic and Spectroscopic Comparisons
Table 2: Crystallographic Data for Selected Analogs
Key Observations :
- The fluoro-indolinone analog forms a robust 2D hydrogen-bonding network, which may stabilize its crystalline structure and influence solubility .
- The absence of electronegative substituents (e.g., fluorine) in the target compound may result in weaker intermolecular interactions compared to its indolinone analog .
Biological Activity
The compound 2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide is a novel hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₃H₁₄N₄O₄S₂
- Molecular Weight : 358.40 g/mol
- CAS Number : 13629-22-6
Synthesis
The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylidene with hydrazinecarbothioamide under controlled conditions. The introduction of disulfamoyl groups enhances its solubility and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of hydrazinecarbothioamide exhibit significant antimicrobial properties. For instance, compounds synthesized from 2-(9H-fluoren-9-ylidene)hydrazine showed activity against various multidrug-resistant microorganisms. The minimum inhibitory concentration (MIC) values for these compounds ranged from 128 to >256 μg/mL against Gram-positive bacteria and fungi .
Antitumor Activity
Hydrazine derivatives are known for their antitumor properties. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines, such as MCF-7 and MDA-MB-231, with some exhibiting synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin . The mechanism of action is believed to involve the induction of apoptosis and interference with cell cycle progression.
Antioxidant Properties
The antioxidant capacity of hydrazine derivatives is another area of interest. Compounds similar to 2-(2,7-disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide have been shown to scavenge free radicals effectively, thus providing protective effects against oxidative stress-related diseases .
Study 1: Antimicrobial Evaluation
A study conducted on various synthesized thiazole derivatives derived from hydrazinecarbothioamide revealed notable antimicrobial activity against resistant strains. The research highlighted the structure-activity relationship (SAR), indicating that modifications at specific positions significantly impacted bioactivity .
Study 2: Antitumor Efficacy
In a comparative study assessing the cytotoxic effects of several pyrazole derivatives, it was found that those containing the hydrazine moiety exhibited enhanced antitumor activity. Specifically, the combination treatment with doxorubicin led to increased apoptosis in breast cancer cell lines .
Data Summary Table
| Activity Type | MIC (μg/mL) | Cell Line Tested | Effect |
|---|---|---|---|
| Antimicrobial | >256 | N/A | Moderate activity against Gram-positive bacteria |
| Antitumor | N/A | MCF-7, MDA-MB-231 | Synergistic effect with doxorubicin |
| Antioxidant | N/A | N/A | Significant free radical scavenging |
Q & A
Q. What synthetic strategies are recommended for preparing 2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide?
Methodological Answer: The synthesis of this compound likely involves multi-step functionalization of the fluorene core. Key steps include:
- Sulfamoylation : Introducing sulfamoyl groups at the 2 and 7 positions of 9H-fluorene via nucleophilic substitution with sulfamoyl chloride under controlled pH (to avoid over-substitution) .
- Hydrazinecarbothioamide Conjugation : Reaction of the fluorenone intermediate with thiosemicarbazide, followed by dehydration to form the hydrazinecarbothioamide moiety. Solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) are critical for yield optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures is recommended for isolating the final product .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
Methodological Answer:
- Hazard Mitigation : While no direct toxicity data exists for this compound, structurally related fluorene derivatives exhibit acute toxicity (oral/dermal Category 4) and respiratory irritation . Use fume hoods, nitrile gloves, and lab coats.
- Stability : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfamoyl and hydrazinecarbothioamide groups .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid releasing sulfur oxides .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural analysis of this compound?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–0.850 Å) to capture anisotropic displacement parameters for the sulfamoyl groups.
- Refinement : Employ SHELXL (v.2015+) with the TWIN/BASF commands to model twinning and the ISOR/DFIX restraints to address disorder in the fluorenylidene backbone .
- Validation : Cross-verify residual electron density maps (>0.5 e⁻/ų) with DFT-calculated electrostatic potentials to confirm hydrogen-bonding networks involving the hydrazinecarbothioamide group .
Q. What experimental design considerations are critical for studying biological interactions of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., cysteine proteases, sulfotransferases) due to the sulfamoyl and thioamide motifs.
- Assay Optimization :
- Control Experiments : Include structurally analogous compounds (e.g., 2,7-difluoro-9H-fluoren-9-one derivatives) to isolate the contribution of the sulfamoyl-thioamide motif .
Q. How can researchers reconcile conflicting spectroscopic data (e.g., NMR splitting anomalies) for this compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Use DMSO-d₆ at 60°C to reduce aggregation-induced splitting. Assign peaks via 2D COSY and NOESY to resolve coupling between the hydrazinecarbothioamide NH and fluorenyl protons .
- ¹³C NMR : Apply DEPT-135 to distinguish CH₂ (sulfamoyl carbons) from quaternary carbons (fluorenylidene backbone) .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode (m/z 400–600 range) to confirm the molecular ion [M–H]⁻ and fragmentation patterns (loss of SO₂NH₂ groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
